molecular formula C20H19N3O3 B2868977 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034328-23-7

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2868977
CAS RN: 2034328-23-7
M. Wt: 349.39
InChI Key: VBDXNDXHVKPWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, a pyrazole ring, and a benzofuran ring . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives are generally synthesized using various methods including cyclization reactions . The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and conditions .


Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Finally, it contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring .

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involves the synthesis of complex molecules that incorporate the benzofuran motif, due to its relevance in pharmaceutical chemistry. An efficient strategy for the synthesis of multifunctionalized benzofuran derivatives under microwave irradiation has been developed, highlighting a method that could potentially be applied to the synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide (Guan‐Hua Ma et al., 2014). This method emphasizes the eco-friendly aspects of synthesis, avoiding tedious workup procedures by allowing direct precipitation of products from the reaction solution.

Reactivity and Applications

The reactivity of furan and benzofuran compounds towards various chemical transformations has been a subject of research. For example, the transformation of tetrahydrobenzofurans under oxidative conditions to yield novel derivatives indicates the potential for creating diverse compounds with varying biological activities (A. Levai et al., 2002). Such studies are crucial for expanding the toolkit available for pharmaceutical research and development.

Biological Activities

Research on the biological activities of compounds related to this compound is ongoing. The exploration of heteroaromatic carboxylic acids and their fluorinated derivatives showcases the potential for discovering novel biological activities (Xi Yuan et al., 2017). This area of research is essential for identifying new therapeutic agents.

Antimicrobial and Anticancer Activities

The development of new antimicrobial and anticancer agents remains a critical area of research. Compounds incorporating the furan and benzofuran units have been synthesized and tested for their biological activities. Some derivatives have shown promising results against various microorganisms and cancer cell lines, indicating the potential therapeutic applications of these compounds (Yasser H. Zaki et al., 2018). Such studies are fundamental for advancing the development of new drugs.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-19(17-8-5-11-25-17)14(2)23(22-13)10-9-21-20(24)18-12-15-6-3-4-7-16(15)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDXNDXHVKPWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.